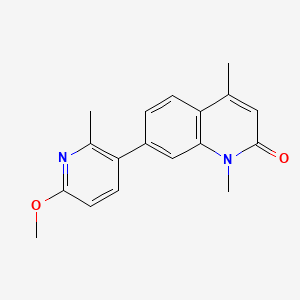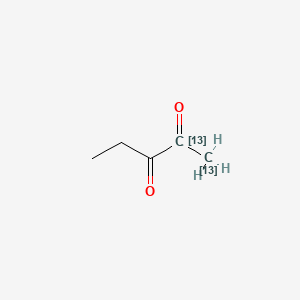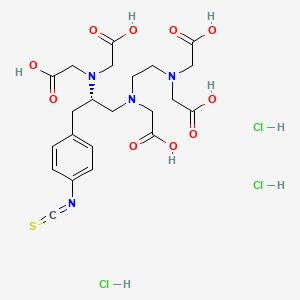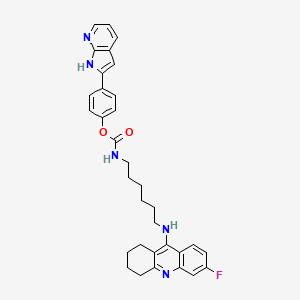
Brd7-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brd7-IN-3: is a dual inhibitor of bromodomain-containing proteins BRD7 and BRD9. It has been identified as a potent compound with half-maximal inhibitory concentrations (IC50s) of 1.6 micromolar for BRD7 and 2.7 micromolar for BRD9 . Bromodomain-containing proteins are involved in chromatin remodeling and transcriptional regulation, making them significant targets in cancer research and other diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Brd7-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Brd7-IN-3 primarily undergoes binding interactions with bromodomain-containing proteins. It does not typically undergo traditional chemical reactions like oxidation, reduction, or substitution in its functional role .
Common Reagents and Conditions: The compound is tested using competitive fluorescence polarization assays and microscale thermophoresis to determine its binding affinity to BRD7 and BRD9 .
Major Products Formed: The major product of interest is the this compound complex with its target proteins, which inhibits their function and impacts downstream biological processes .
Wissenschaftliche Forschungsanwendungen
Chemistry: Brd7-IN-3 is used as a chemical probe to study the function of bromodomain-containing proteins in various biological processes .
Biology: In biological research, this compound helps elucidate the role of BRD7 and BRD9 in chromatin remodeling and transcriptional regulation .
Medicine: this compound has potential therapeutic applications in cancer treatment, particularly in targeting cancers where BRD7 and BRD9 are implicated .
Industry: In the pharmaceutical industry, this compound is valuable for drug discovery and development, serving as a lead compound for designing more potent and selective inhibitors .
Wirkmechanismus
Brd7-IN-3 exerts its effects by binding to the bromodomains of BRD7 and BRD9, inhibiting their interaction with acetylated lysine residues on histones. This inhibition disrupts chromatin remodeling and transcriptional regulation, leading to altered gene expression and potential therapeutic effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
BRD9-IN-1: Another inhibitor targeting BRD9 with similar binding properties.
BI9564: A selective inhibitor of BRD7 and BRD9.
I-BRD9: A potent inhibitor of BRD9.
Uniqueness: Brd7-IN-3 is unique in its dual inhibition of both BRD7 and BRD9, making it a valuable tool for studying the combined roles of these proteins in various biological processes and diseases .
Eigenschaften
Molekularformel |
C18H18N2O2 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
7-(6-methoxy-2-methylpyridin-3-yl)-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-11-9-18(21)20(3)16-10-13(5-6-14(11)16)15-7-8-17(22-4)19-12(15)2/h5-10H,1-4H3 |
InChI-Schlüssel |
NIKNWIMZQISDHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)










